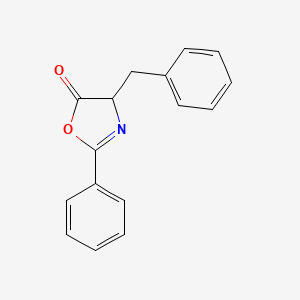

4-Benzyl-2-phenyl-2-oxazoline-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJSXVNLBHUVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373466 | |

| Record name | 4-Benzyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-61-3 | |

| Record name | 2-Phenyl-4-(phenylmethyl)-5(4H)-oxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYL-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Mechanism of 4-Benzyl-2-phenyl-2-oxazoline-5-one Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathway leading to 4-benzyl-2-phenyl-2-oxazoline-5-one. As this molecule is the saturated analogue of the more commonly synthesized 4-benzylidene-2-phenyl-5(4H)-oxazolone, its formation is best understood as a two-part process. We will first explore the classical Erlenmeyer-Plöchl reaction that constructs the unsaturated azlactone core, followed by the mechanistic principles of its selective reduction to the target compound.

Part 1: The Erlenmeyer-Plöchl Reaction: Synthesis of the Unsaturated Precursor

The foundational step in this synthesis is the Erlenmeyer-Plöchl reaction, a cornerstone of heterocyclic chemistry that condenses an N-acylglycine with an aldehyde.[1] In this context, hippuric acid (N-benzoylglycine) reacts with benzaldehyde to form 4-benzylidene-2-phenyl-5(4H)-oxazolone. This reaction is pivotal for creating α,β-unsaturated azlactones, which are versatile precursors for amino acids and various biologically active molecules.[2][3]

Core Mechanism

The reaction proceeds through a multi-step sequence involving cyclization, enolization, and condensation, catalyzed by a weak base (typically sodium acetate) with acetic anhydride serving as a dehydrating agent.[1][4]

-

Cyclization of Hippuric Acid: The process begins with the intramolecular cyclization of hippuric acid. Acetic anhydride activates the carboxylic acid group of hippuric acid by forming a mixed anhydride. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amide oxygen. This cyclization yields 2-phenyl-5(4H)-oxazolone, a key reactive intermediate.[5][6]

-

Enolate Formation: The 2-phenyl-5(4H)-oxazolone intermediate possesses acidic protons at the C-4 position.[2][5] The acetate ion, acting as a base, abstracts one of these protons to form a resonance-stabilized enolate. This step is critical as it generates the nucleophile required for the subsequent condensation.

-

Aldol-Type Condensation: The newly formed enolate attacks the electrophilic carbonyl carbon of benzaldehyde. This step, analogous to a Perkin or Aldol condensation, forms a C-C bond and creates an aldol-type adduct.[1][7]

-

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule), driven by the formation of a highly conjugated system. This final step yields the stable, unsaturated product, (Z)-4-benzylidene-2-phenyl-5(4H)-oxazolone.[1]

Visualization of the Erlenmeyer-Plöchl Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 842-74-0 | Benchchem [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

Introduction: A Cornerstone of Heterocyclic and Amino Acid Chemistry

An In-Depth Technical Guide to the Erlenmeyer-Plöchl Azlactone Synthesis

First described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, building upon the initial work of J. Plöchl, the Erlenmeyer-Plöchl azlactone synthesis is a robust and versatile series of reactions for preparing azlactones (also known as 2-oxazolin-5-ones).[1][2][3] This reaction is a powerful tool in organic synthesis, primarily involving the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and a weak base, typically sodium acetate.[1][4] The resulting unsaturated azlactones are not merely synthetic curiosities; they are highly valuable intermediates.[2][5] Their strained five-membered ring and activated exocyclic double bond make them susceptible to a variety of nucleophilic attacks, rendering them ideal precursors for the synthesis of α-amino acids, peptides, and various other biologically active heterocyclic compounds.[3][5][6][7] For professionals in drug development and medicinal chemistry, mastery of this reaction provides access to a vast chemical space of novel molecular scaffolds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3]

The Reaction Mechanism: A Symphony of Condensation and Cyclization

The Erlenmeyer-Plöchl synthesis is a classic example of a reaction cascade where several transformations occur in a single pot. The overall process can be understood as an initial intramolecular condensation to form a key oxazolone intermediate, followed by an intermolecular condensation with a carbonyl compound, which is a variation of the Perkin reaction.[6][8][9]

The key mechanistic steps are as follows:

-

Formation of the Oxazolone Intermediate : The N-acylglycine (e.g., hippuric acid) is first treated with acetic anhydride. The anhydride serves a dual purpose: it acts as a dehydrating agent and facilitates the intramolecular cyclization of the N-acylglycine to form a 2-substituted-5-oxazolone. This intermediate is itself an azlactone.[6][10][11]

-

Enolate Formation : The oxazolone formed in step 1 possesses acidic protons at the C-4 position.[6][10] In the presence of a mild base, such as the sodium acetate co-reagent, one of these protons is abstracted to generate a resonance-stabilized enolate. This enolate is the key nucleophile in the subsequent C-C bond-forming step.

-

Aldol-Type Condensation : The enolate anion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This step is a classic aldol-type condensation that forms a new carbon-carbon bond and creates an alkoxide intermediate.

-

Elimination to Form the Product : The alkoxide intermediate is transient. It undergoes elimination, driven by the formation of a conjugated system, to yield the final 4-arylidene-2-oxazolin-5-one product. This elimination is typically facilitated by the acetic anhydride present in the reaction mixture, which can acetylate the hydroxyl group, turning it into a better leaving group (acetate). The final product is a highly conjugated and often brightly colored crystalline solid.[2]

Experimental Protocol: A Validated Step-by-Step Methodology

The following protocol describes a standard procedure for the synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one from benzaldehyde and hippuric acid. This method is a robust baseline that can be adapted for various substrates.

Reagents and Materials:

-

Hippuric Acid (N-benzoyl glycine)

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Setup: In a 100 mL round-bottom flask, combine hippuric acid (10 mmol), the aromatic aldehyde (10 mmol), anhydrous sodium acetate (15 mmol), and acetic anhydride (30 mmol).[12]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath or on a heating mantle to approximately 100-110 °C. The solid mixture will liquefy and the reaction is typically maintained at this temperature for 1 to 2 hours.[12] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. A solid mass should form. Slowly add 20-30 mL of cold ethanol to the flask and stir the mixture, breaking up any large clumps. This step serves to quench any remaining acetic anhydride and to precipitate the product, which is sparingly soluble in ethanol, while keeping impurities in solution.[2][12]

-

Purification: Allow the mixture to stand, preferably in an ice bath or refrigerator for at least one hour, to maximize crystallization. Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold ethanol, followed by a wash with cold water to remove any residual acetate salts.

-

Drying and Characterization: Dry the product in a vacuum oven. The resulting azlactone is often pure enough for subsequent use. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).

Scope, Limitations, and Modern Variations

The true utility of a synthetic method is defined by its scope and limitations. The Erlenmeyer-Plöchl synthesis is broadly applicable, particularly for aromatic and heteroaromatic aldehydes.

Substrate Scope:

-

Aldehydes: A wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents can be used successfully. Heterocyclic aldehydes are also suitable substrates. A significant limitation of the classical procedure is its general incompatibility with aliphatic aldehydes, which are prone to self-condensation and other side reactions under the required thermal conditions.[13][14]

-

N-Acylglycines: While hippuric acid is the archetypal substrate, other N-acylglycines can be employed to vary the substituent at the C-2 position of the azlactone ring.

| Aldehyde Substrate | R Group | Typical Yield (%) | Reference |

| Benzaldehyde | Phenyl | 80-90% | [12] |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | ~85% | [5] |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | ~90% | [5] |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | ~75% | [5] |

| 2-Furaldehyde | 2-Furyl | ~70% | [1] |

| Pyridine-4-carboxaldehyde | 4-Pyridyl | ~65% | [13] |

Modern Methodologies and Catalysts:

To address the limitations of the classical method, such as harsh reaction conditions and limited substrate scope, numerous modern variations have been developed. These often focus on alternative catalysts and energy sources:

-

Microwave Irradiation: Using solid supports like alumina or calcium acetate under microwave irradiation can significantly reduce reaction times and improve yields, sometimes enabling the use of aliphatic aldehydes.[2][12][14]

-

Lewis Acid Catalysis: Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) and Bismuth(III) acetate (Bi(OAc)₃) have been shown to promote the reaction under milder, often solvent-free, conditions.[2][5][15]

-

Ionic Liquids: Using ionic liquids as the reaction medium can provide an environmentally friendlier alternative to traditional solvents and can facilitate catalyst recycling.[5]

These advancements have expanded the synthetic utility of the Erlenmeyer-Plöchl reaction, making it an even more powerful tool for contemporary organic synthesis and drug discovery. The resulting azlactones continue to serve as pivotal precursors for α,α-disubstituted amino acids, chiral heterocycles, and complex natural products, cementing the reaction's legacy as a fundamental transformation in chemistry.[16]

References

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. academeresearchjournals.org [academeresearchjournals.org]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand [wikiwand.com]

- 9. researchgate.net [researchgate.net]

- 10. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Azlactone Reaction Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Oxazolone Chemistry: From Benchtop Curiosity to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Heterocycle

For over a century, the five-membered heterocyclic ring system known as oxazolone, or azlactone, has captivated the attention of organic chemists and medicinal scientists alike. First identified in the late 19th century, this seemingly simple scaffold has proven to be a remarkably versatile building block, serving as a gateway to a vast array of complex molecular architectures, including amino acids, peptides, and other biologically active heterocycles.[1][2] Its unique reactivity, stemming from the presence of multiple electrophilic and nucleophilic centers, has fueled continuous innovation in synthetic methodology and has been instrumental in the development of numerous compounds with significant therapeutic potential.[3] This in-depth technical guide provides a historical perspective on the evolution of oxazolone chemistry, from its foundational discoveries to its contemporary applications in drug development. We will delve into the mechanistic underpinnings of key reactions, explore the progression of synthetic strategies, and highlight landmark achievements that have solidified the oxazolone core as an indispensable tool in the modern chemist's arsenal.

The Dawn of an Era: The Erlenmeyer-Plöchl Synthesis

The story of oxazolone chemistry begins in 1883 with the pioneering work of J. Plöchl, who first reported the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride.[4] However, it was Emil Erlenmeyer who, in 1893, correctly elucidated the structure of the resulting product as a five-membered heterocyclic ring, which he termed "azlactone."[4][5] This seminal reaction, now famously known as the Erlenmeyer-Plöchl azlactone synthesis, laid the groundwork for all subsequent explorations into oxazolone chemistry.[6][7]

The reaction involves the condensation of an N-acylglycine (most commonly hippuric acid) with an aldehyde or ketone, facilitated by a dehydrating agent (typically acetic anhydride) and a base catalyst (traditionally sodium acetate). The robustness and broad substrate scope of this reaction have made it a mainstay in organic synthesis for over a century.

Causality in Mechanism: Unraveling the Erlenmeyer-Plöchl Reaction

The enduring utility of the Erlenmeyer-Plöchl synthesis lies in its predictable and well-understood mechanism, which proceeds through a series of distinct steps:

-

Cyclization to the 2-Phenyl-5(4H)-oxazolone: The first step involves the intramolecular cyclization of the N-acylglycine, driven by the dehydrating action of acetic anhydride, to form the key 2-phenyl-5(4H)-oxazolone intermediate. This intermediate is the cornerstone of the subsequent condensation.

-

Enolate Formation: The C-4 position of the oxazolone ring bears acidic protons. In the presence of a base, such as the acetate ion from sodium acetate, a proton is abstracted to form a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.

-

Perkin-Type Condensation: The generated enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone in a Perkin-type condensation reaction.

-

Dehydration: The resulting aldol-type adduct readily undergoes dehydration to form a thermodynamically stable exocyclic double bond, yielding the final unsaturated 5(4H)-oxazolone product.

Caption: Mechanism of the Erlenmeyer-Plöchl Reaction.

Evolution of Synthetic Methodologies: Beyond the Classical Approach

While the classical Erlenmeyer-Plöchl synthesis remains a valuable tool, the demands of modern chemistry for greater efficiency, milder reaction conditions, and greener processes have spurred the development of numerous innovative modifications.

Catalysis: The Quest for Efficiency

The traditional use of stoichiometric sodium acetate has been a target for improvement. A variety of alternative catalysts have been explored to enhance reaction rates and yields.

-

Lewis Acids: Catalytic amounts of Lewis acids such as zinc oxide (ZnO) have been shown to effectively promote the condensation under milder conditions, often at room temperature.[8]

-

Ionic Liquids: Basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH), have emerged as "green" catalysts and solvents for the Erlenmeyer-Plöchl reaction, offering advantages such as high yields, short reaction times, and catalyst recyclability.[9][10]

-

Palladium Catalysis: Palladium(II) acetate has been successfully employed as a catalyst in solvent-free microwave-assisted syntheses of oxazolones.[6]

Modern Techniques: Greener and Faster Syntheses

The integration of modern synthetic techniques has revolutionized oxazolone synthesis, offering significant advantages over conventional heating methods.

-

Microwave-Assisted Synthesis: Microwave irradiation has dramatically reduced reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[11] This technique provides rapid and uniform heating, minimizing the formation of byproducts.

-

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free methods, often employing grinding (mechanochemistry) or microwave irradiation, have been developed for the efficient synthesis of oxazolones, reducing waste and simplifying purification.[1][6]

Table 1: Comparative Performance of Different Catalysts and Conditions in Oxazolone Synthesis

| Catalyst | Reaction Conditions | Substrate (Aldehyde) | Time | Yield (%) | Reference |

| Sodium Acetate | Acetic anhydride, 100°C | p-nitrobenzaldehyde | 15 min | 97 | [8] |

| Zinc Oxide (ZnO) | Acetic anhydride, Ethanol, RT | p-anisaldehyde | 10 min | 95 | [8] |

| [bmIm]OH | Acetic anhydride, RT | Benzaldehyde | 90 min | 71 | [9] |

| Palladium(II) Acetate | Solvent-free, Microwave | Various aldehydes | 4-5 min | 70-75 | [6] |

| Alumina/Boric Acid | Acetic anhydride, Refluxing benzene | Various aldehydes | - | 80-90 | [6] |

| Dodecatungstophosphoric acid | Acetic anhydride, Microwave | Various aldehydes/ketones | Fast | Good | [12] |

Experimental Protocols: A Practical Guide

To ensure reproducibility and provide a self-validating system, this section details step-by-step methodologies for both classical and modern oxazolone syntheses.

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

This protocol outlines the traditional method for synthesizing a common oxazolone derivative.

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

Procedure:

-

In a round-bottom flask, combine hippuric acid (1.0 eq), benzaldehyde (1.0-1.2 eq), and anhydrous sodium acetate (1.0-1.5 eq).

-

Add acetic anhydride (3.0-5.0 eq) to the mixture.

-

Heat the reaction mixture in an oil bath at 80-100 °C for 1-2 hours with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the reaction mixture to precipitate the product and quench the excess acetic anhydride.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol followed by water.

-

Recrystallize the crude product from ethanol or acetic acid to obtain the pure (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent‐Free Microwave‐Assisted Efficient Synthesis of 4,4‐Disubstituted 2‐Oxazolines | Semantic Scholar [semanticscholar.org]

- 3. WO1994000509A1 - Oxazolone derived materials - Google Patents [patents.google.com]

- 4. View of An Analysis upon Historical Perspective and Development of QSAR Modeling: A Practical Overview | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. rfppl.co.in [rfppl.co.in]

- 10. jocpr.com [jocpr.com]

- 11. benchchem.com [benchchem.com]

- 12. sphinxsai.com [sphinxsai.com]

Methodological & Application

Protocol for the Synthesis of 4-Benzyl-2-phenyl-2-oxazoline-5-one: A Comprehensive Guide for Researchers

This document provides a detailed, two-step protocol for the synthesis of 4-benzyl-2-phenyl-2-oxazoline-5-one, a valuable heterocyclic compound with applications in organic synthesis and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.

Introduction: The Significance of Oxazolones

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from their ability to act as precursors for amino acids, peptides, and various other heterocyclic systems. The specific target of this protocol, this compound, is a saturated derivative of the more commonly synthesized 4-benzylidene-2-phenyl-2-oxazoline-5-one. The absence of the exocyclic double bond in the target molecule offers different reactivity and potential for further chemical transformations.

The synthesis of this compound is achieved through a two-step process. The first step involves the well-established Erlenmeyer-Plöchl reaction to synthesize the unsaturated precursor, 4-benzylidene-2-phenyl-2-oxazoline-5-one.[1] The second step involves the selective reduction of the exocyclic carbon-carbon double bond of the precursor to yield the desired saturated product.

Reaction Scheme

References

The Versatile Scaffold: Application of 4-Benzyl-2-phenyl-2-oxazoline-5-one in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the privileged heterocyclic structures, the oxazolone core, and specifically 4-Benzyl-2-phenyl-2-oxazoline-5-one, has emerged as a compound of significant interest. Its utility spans from a versatile synthetic intermediate to a pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights.

Introduction to this compound: A Molecule of Opportunity

This compound, an azlactone, is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen.[1][2] Historically, its synthesis is rooted in the classical Erlenmeyer-Plöchl azlactone synthesis, a reaction that has been a cornerstone of organic chemistry for over a century.[3] This method typically involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an N-acylglycine, like hippuric acid, in the presence of a dehydrating agent.[3] The inherent reactivity of the oxazolone ring, particularly at the C-5 carbonyl group and the exocyclic double bond, makes it a valuable precursor for the synthesis of a variety of organic molecules, including amino acids and other heterocyclic systems.[3]

Beyond its role as a synthetic intermediate, the 4-benzylidene-2-phenyloxazol-5-one scaffold has demonstrated a remarkable spectrum of pharmacological activities. This has established it as a significant pharmacophore in the development of new therapeutic agents.[3]

Applications in Drug Discovery

The diverse biological profile of this compound and its derivatives makes them attractive candidates for various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of oxazolone derivatives against various cancer cell lines. Derivatives of 4-benzylidene-2-phenyloxazol-5-one have shown the ability to induce apoptosis in cancer cells, leading to a significant decrease in cell viability.[3] For instance, studies have demonstrated its efficacy against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines.[4]

Mechanism of Action: The precise mechanism of anticancer activity is multifaceted and can be derivative-specific. However, a recurring theme is the induction of apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells. The electrophilic nature of the α,β-unsaturated ketone moiety in some derivatives can lead to reactions with cellular thiols, potentially depleting glutathione and increasing reactive oxygen species (ROS), which in turn can trigger apoptotic signaling cascades.[5]

Logical Relationship: From Compound to Cellular Effect

Caption: General workflow from compound treatment to cancer cell death.

Antimicrobial and Antibiofilm Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Oxazolone derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[6] Furthermore, some derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[7]

Mechanism of Action: The antimicrobial mechanism of oxazolone derivatives is still under investigation but may involve the disruption of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. The ability to inhibit biofilm formation is particularly significant, as it can render bacteria more susceptible to conventional antibiotics.

Anti-inflammatory Activity

Certain derivatives of 4-benzylidene-2-phenyl-2-oxazolin-5-one have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. This selectivity for COX-2 over COX-1 is a desirable trait as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound and its derivatives.

Synthesis of 4-Benzylidene-2-phenyl-2-oxazoline-5-one

This protocol is based on the classical Erlenmeyer-Plöchl synthesis.

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

Procedure:

-

In a round-bottom flask, combine hippuric acid (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (0.5 equivalents).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the mixture under reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 4-benzylidene-2-phenyl-2-oxazoline-5-one.

Experimental Workflow: Synthesis

Caption: Step-by-step workflow for the synthesis of the title compound.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[8]

Materials:

-

Adherent cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 10-100 µg/mL) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Cell Fixation: After incubation, gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC & MBC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.[7]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the compound in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for screening potential COX-2 inhibitors.[9]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorometric)

-

Arachidonic acid (substrate)

-

This compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well black opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, probe, and substrate according to the kit manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound or control. Include an enzyme control (no inhibitor).

-

Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of ~535/587 nm for 5-10 minutes.

-

Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

Data Presentation

Table 1: Representative Biological Activity of 4-Benzylidene-2-phenyl-2-oxazoline-5-one Derivatives

| Activity Type | Target | Compound/Derivative | Potency (IC₅₀/CTC₅₀/MIC) | Reference |

| Anticancer | A549 (Lung Carcinoma) | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 25 µg/ml (CTC₅₀) | [4] |

| Antimicrobial | Escherichia coli | 4-Benzylidene-2-phenyloxazol-5(4H)-one derivative | MIC: 0.4 mg/ml | [6] |

| Antimicrobial | Staphylococcus aureus | 4-Benzylidene-2-phenyloxazol-5(4H)-one derivative | MIC: 6.25 mg/ml | [6] |

| Anti-inflammatory | COX-2 | Oxazolone derivatives | Varies with substitution |

Conclusion and Future Directions

This compound represents a highly versatile and privileged scaffold in drug discovery. Its synthetic tractability and broad spectrum of biological activities make it an excellent starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of this compound and its derivatives in anticancer, antimicrobial, and anti-inflammatory drug development programs.

Future research should focus on elucidating the precise molecular mechanisms of action for its various biological effects. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets. Furthermore, advanced preclinical studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to translate the promising in vitro results into tangible clinical candidates. The continued exploration of the chemical space around the this compound core is a promising avenue for the discovery of next-generation therapeutics.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 842-74-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: The Strategic Use of Azlactones in the Synthesis of α-Amino Acids

Introduction: The Enduring Importance of α-Amino Acids and the Versatility of Azlactones

α-Amino acids are the foundational building blocks of proteins and peptides, playing a central role in countless biological processes.[1] Their structural and functional diversity makes them indispensable components in the development of pharmaceuticals, agrochemicals, and novel biomaterials.[2][3] Consequently, the development of efficient and stereocontrolled methods for their synthesis is a cornerstone of modern organic chemistry. Among the various synthetic intermediates employed, azlactones (also known as oxazolones) have emerged as exceptionally versatile and powerful precursors for the preparation of a wide array of α-amino acids, including non-proteinogenic and α,α-disubstituted variants.[4][5]

This guide provides an in-depth exploration of the use of azlactones in α-amino acid synthesis, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and discuss the strategic considerations that guide the choice of synthetic route.

The Azlactone Scaffold: A Hub of Tunable Reactivity

The power of azlactones lies in their unique structure, which features multiple reactive sites. This inherent reactivity allows for a diverse range of chemical transformations.[4][5] The C-4 position is pronucleophilic, enabling the introduction of various substituents, while the carbonyl group is susceptible to nucleophilic attack, facilitating ring-opening reactions.[6][7] This duality makes azlactones ideal intermediates for the construction of complex amino acid derivatives.

The Classic Approach: The Erlenmeyer-Plöchl Azlactone Synthesis

The historical foundation of azlactone-mediated amino acid synthesis is the Erlenmeyer-Plöchl reaction, first described in the late 19th century.[8] This method involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and a weak base like sodium acetate.[9][10]

Reaction Mechanism and Workflow

The Erlenmeyer-Plöchl synthesis proceeds through a series of well-defined steps:

-

Formation of the 5-oxazolone: The N-acylglycine is first cyclized and dehydrated by acetic anhydride to form a 5(4H)-oxazolone.[9][11]

-

Condensation: The oxazolone, which possesses acidic protons at the C-4 position, undergoes a Perkin-type condensation with an aldehyde or ketone.[2] This step introduces the side chain of the target amino acid.

-

Hydrolysis and Reduction: The resulting unsaturated azlactone can then be converted to the desired α-amino acid through a two-step process involving hydrolysis of the azlactone ring followed by reduction of the double bond.[9][12]

Caption: Workflow of the Erlenmeyer-Plöchl Synthesis.

Protocol 1: Synthesis of Phenylalanine via the Erlenmeyer-Plöchl Reaction

This protocol outlines the classic synthesis of phenylalanine from benzaldehyde and N-acetylglycine.

Materials:

-

N-acetylglycine

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Red phosphorus

-

Hydriodic acid (57%)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Azlactone Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine N-acetylglycine (1 mol), anhydrous sodium acetate (1 mol), and benzaldehyde (1 mol).

-

Add acetic anhydride (2 mol) and heat the mixture on a steam bath with occasional shaking until a clear solution is formed.

-

Continue heating for an additional hour.

-

Allow the mixture to cool slightly and then add ethanol to precipitate the azlactone.

-

Cool the mixture in an ice bath and collect the crystalline product by filtration. Wash with cold ethanol and dry.

-

-

Reduction and Hydrolysis to Phenylalanine:

-

Caution: This step involves corrosive and hazardous reagents and should be performed in a well-ventilated fume hood.

-

In a large round-bottom flask, place the dried azlactone (1 mol) and red phosphorus (2 g-atoms).

-

Slowly add hydriodic acid (57%, 10 mol) through a dropping funnel.

-

Reflux the mixture for 3-4 hours.

-

Filter the hot solution to remove unreacted phosphorus.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in water and neutralize with a sodium hydroxide solution to precipitate the crude phenylalanine.

-

Recrystallize the product from hot water or aqueous ethanol.

-

Modern Stereoselective Syntheses: The Advent of Asymmetric Catalysis

While the classic Erlenmeyer-Plöchl synthesis is robust, it typically yields racemic products. The demand for enantiomerically pure α-amino acids has driven the development of modern stereoselective methods that utilize chiral catalysts.[1] These approaches often involve the catalytic asymmetric modification of the azlactone scaffold.[4][13]

Catalytic Asymmetric Alkylation and Allylation

One powerful strategy involves the enantioselective alkylation or allylation of azlactones at the C-4 position.[6][7] This is often achieved using transition metal catalysts, such as palladium or nickel complexes, with chiral ligands.[14][15]

Caption: Asymmetric synthesis of quaternary α-amino acids.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of an Azlactone

This protocol is a general guideline for the asymmetric allylation of an azlactone, a key step in the synthesis of α-quaternary amino acids.[14]

Materials:

-

Azlactone substrate

-

Allyl acetate (or other suitable allyl source)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Chiral ligand (e.g., (R,R)-Trost ligand)

-

Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Pd₂(dba)₃ and the chiral ligand in the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

-

Reaction Setup:

-

In a separate flame-dried Schlenk flask, dissolve the azlactone substrate in the anhydrous solvent.

-

Add the base (BSA) to the azlactone solution and stir for 10-15 minutes at room temperature.

-

Add the allyl acetate to the azlactone/base mixture.

-

Using a cannula, transfer the pre-formed catalyst solution to the reaction mixture.

-

-

Reaction and Monitoring:

-

Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Hydrolysis to the Amino Acid:

-

The resulting allylated azlactone can be hydrolyzed under acidic or basic conditions to yield the desired α-quaternary amino acid.

-

| Parameter | Typical Range/Condition | Rationale/Insight |

| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for process efficiency, but higher loadings may be needed for less reactive substrates. |

| Ligand-to-Metal Ratio | 1:1 to 2.5:1 | The optimal ratio depends on the specific ligand and substrate and must be empirically determined to maximize enantioselectivity. |

| Base | BSA, LiHMDS, NaH | The choice of base is critical for enolate formation without promoting side reactions. BSA is often a mild and effective choice. |

| Solvent | DCM, THF, Toluene | The solvent can influence catalyst solubility, reaction rate, and stereoselectivity. Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |

| Temperature | -78 °C to 40 °C | Lower temperatures often lead to higher enantioselectivity but may require longer reaction times. |

Ring-Opening Reactions: The Gateway to Diverse Functionality

The final step in many azlactone-based syntheses is the ring-opening of the heterocyclic core. This can be accomplished with a variety of nucleophiles, leading to a diverse range of products.

-

Hydrolysis: Treatment with aqueous acid or base yields the α-amino acid.[12]

-

Alcoholysis: Reaction with an alcohol, often under acidic or basic catalysis, produces the corresponding amino ester.

-

Aminolysis: Nucleophilic attack by an amine affords an amino amide, a reaction that is particularly useful in peptide synthesis.[16]

Azlactones in the Synthesis of α-Keto Acids

Interestingly, azlactones can also serve as precursors to α-keto acids, which are important metabolites and synthetic intermediates.[17][18] Drastic hydrolysis of the unsaturated azlactone from the Erlenmeyer-Plöchl synthesis can lead to the formation of an α-keto acid.[19]

Conclusion: A Timeless Tool for Modern Challenges

From its historical roots in the Erlenmeyer-Plöchl reaction to its modern applications in asymmetric catalysis, the azlactone has proven to be a remarkably versatile and enduring tool in the synthesis of α-amino acids.[20] Its tunable reactivity allows for the construction of a vast array of natural and unnatural amino acids, including those with challenging quaternary stereocenters.[6][7] The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the power of azlactone chemistry in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. modernscientificpress.com [modernscientificpress.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Azlactone Reaction Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azlactone rings: uniting tradition and innovation in synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 20. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for Oxazolone Derivatives in Antimicrobial and Antibiofilm Research

Foreword: A New Frontier in Combating Microbial Resistance

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating a paradigm shift in the discovery and development of novel therapeutic agents. Among the promising avenues of exploration, heterocyclic compounds, particularly oxazolone derivatives, have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities.[1][2][3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for harnessing the antimicrobial and antibiofilm potential of oxazolone derivatives. Our focus extends beyond mere procedural instructions to elucidate the underlying scientific principles, empowering researchers to not only replicate but also innovate upon these methodologies.

The Oxazolone Scaffold: A Privileged Structure in Medicinal Chemistry

Oxazolones are five-membered heterocyclic compounds containing nitrogen and oxygen as heteroatoms.[1] The inherent reactivity and diverse substitution possibilities at various positions of the oxazolone ring make it a "privileged structure" in medicinal chemistry, enabling the generation of vast libraries of compounds with diverse pharmacological profiles.[1][2] Numerous studies have reported the successful synthesis and evaluation of oxazolone derivatives against a broad range of pathogens, including multidrug-resistant strains.[5][6]

Unraveling the Mechanism of Action: Beyond Bactericidal Effects

While some oxazolone derivatives exhibit direct bactericidal or bacteriostatic activity, a growing body of evidence points towards a more nuanced mechanism of action: the disruption of bacterial communication and virulence.

Inhibition of Quorum Sensing: Silencing Bacterial Pathogenicity

A key virulence regulatory mechanism in many pathogenic bacteria is quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors such as biofilm formation and toxin production.[7][8] Several oxazolone derivatives have been identified as potent inhibitors of QS systems, effectively disarming pathogens without exerting direct selective pressure for resistance.[7][9][10] This anti-virulence approach is a promising strategy to mitigate the threat of AMR.

The diagram below illustrates the general principle of quorum sensing and the inhibitory action of oxazolone derivatives.

Caption: Quorum sensing inhibition by oxazolone derivatives.

Disruption of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, notorious for their high tolerance to conventional antibiotics. Oxazolone derivatives have demonstrated significant efficacy in both preventing the initial stages of biofilm formation and in eradicating established biofilms.[5][11] This antibiofilm activity is often linked to the inhibition of QS pathways that regulate biofilm development.[9]

Efficacy Data of Representative Oxazolone Derivatives

The following table summarizes the antimicrobial and antibiofilm activities of selected oxazolone derivatives from recent studies. This data is intended to be illustrative of the potential of this class of compounds.

| Compound Class | Target Organism | MIC (µg/mL) | MBIC (µg/mL) | Reference |

| 4H-1,3-oxazol-5-ones | P. aeruginosa ATCC 27853 | 14 | 14 | [11] |

| 4H-1,3-oxazol-5-ones | S. epidermidis 756 | 56.2 | 56.2 | [11] |

| 4H-1,3-oxazol-5-ones | E. coli ATCC 25922 | 28.1 | 56.2 | [11] |

| 5(4H)-oxazolone-based-sulfonamides | Gram-positive & Gram-negative bacteria | Broad Spectrum | - | [5] |

| Oxazolopyridinone derivatives | P. aeruginosa PAO1 | - | IC50 = 56.75 (rhamnolipid inhibition) | [9] |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the evaluation of the antimicrobial and antibiofilm properties of novel oxazolone derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[12][13][14]

Materials:

-

96-well microtiter plates

-

Test oxazolone derivative

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

-

Negative control (broth with inoculum)

-

Sterility control (broth only)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Test Compound:

-

Prepare a stock solution of the oxazolone derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the diluted compound.

-

Include positive, negative, and sterility controls on each plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

The workflow for MIC determination is illustrated below.

Caption: Workflow for MIC determination.

Protocol 2: Assessment of Antibiofilm Activity (Crystal Violet Assay)

This protocol quantifies the ability of an oxazolone derivative to inhibit biofilm formation using the crystal violet staining method.[5][12][15]

Materials:

-

96-well flat-bottom microtiter plates

-

Test oxazolone derivative

-

Bacterial culture

-

Tryptic Soy Broth (TSB) or other suitable medium

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

In a 96-well plate, add the bacterial inoculum (adjusted to a suitable density) and the test compound at various sub-MIC concentrations.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

-

Washing and Staining:

-

Carefully discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.

-

Add the crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet and wash the wells with PBS.

-

-

Quantification:

-

Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of biofilm inhibition can be calculated relative to the positive control.

-

The following diagram outlines the crystal violet assay workflow.

Caption: Crystal violet assay workflow.

Concluding Remarks and Future Directions

Oxazolone derivatives represent a highly promising class of compounds in the fight against microbial infections. Their multifaceted mechanisms of action, including direct antimicrobial effects and the disruption of virulence through quorum sensing inhibition, offer a significant advantage over traditional antibiotics. The protocols and data presented herein provide a solid foundation for the continued exploration and development of this versatile chemical scaffold. Future research should focus on lead optimization to enhance potency and drug-like properties, as well as in vivo studies to validate the therapeutic potential of these promising agents.

References

- 1. ijceronline.com [ijceronline.com]

- 2. [PDF] Synthesis , Characterization and Biological Evaluation of Oxazolone Derivatives | Semantic Scholar [semanticscholar.org]

- 3. crpsonline.com [crpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives | Ife Journal of Science [ajol.info]

- 7. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of oxazolopyridinone derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Versatility of 4-Benzyl-2-phenyl-2-oxazoline-5-one: A Gateway to Diverse Heterocyclic Scaffolds

Introduction: The Oxazolinone Core as a Privileged Synthetic Intermediate

In the landscape of synthetic organic chemistry, the pursuit of efficient and versatile precursors for the construction of complex molecular architectures is of paramount importance. Among these, 4-benzyl-2-phenyl-2-oxazoline-5-one and its unsaturated analogue, 4-benzylidene-2-phenyl-2-oxazolin-5-one (often referred to as an azlactone), stand out as exceptionally valuable synthons.[1][2] These five-membered heterocyclic compounds are not merely synthetic curiosities; they are reactive intermediates that serve as a launchpad for the synthesis of a diverse array of other heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development.[3] The inherent reactivity of the oxazolinone ring, particularly its susceptibility to nucleophilic attack and ring-opening, provides a facile entry into compounds such as imidazoles, triazines, oxadiazoles, and pyrazoles.[2][4]

This technical guide offers an in-depth exploration of the synthetic utility of 4-benzylidene-2-phenyl-2-oxazolin-5-one as a precursor. We will delve into detailed, field-proven protocols for its conversion into several key heterocyclic families, elucidating the mechanistic underpinnings of these transformations and providing practical insights for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Precursor: 4-Benzylidene-2-phenyl-2-oxazolin-5-one

The cornerstone of this synthetic platform is the efficient preparation of the oxazolinone precursor itself. The most classical and reliable method for this is the Erlenmeyer-Plöchl synthesis.[5][6]

Principle and Mechanism

The Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine, typically hippuric acid (N-benzoylglycine), with an aromatic aldehyde, such as benzaldehyde, in the presence of a dehydrating agent (acetic anhydride) and a weak base (sodium acetate).[5][6] The reaction proceeds through two key stages:

-

Formation of the 2-phenyl-5-oxazolone: Acetic anhydride activates the carboxylic acid of hippuric acid, facilitating an intramolecular cyclization to form 2-phenyl-5-oxazolone.

-

Condensation with the Aldehyde: The sodium acetate acts as a base to deprotonate the acidic C-4 position of the 2-phenyl-5-oxazolone, generating a reactive enolate. This enolate then undergoes a Perkin-type condensation with benzaldehyde, followed by elimination of water (facilitated by acetic anhydride) to yield the final 4-benzylidene-2-phenyl-2-oxazolin-5-one.[5]

Caption: Workflow for the Erlenmeyer-Plöchl Synthesis.

Detailed Experimental Protocol

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, combine hippuric acid (1.0 equivalent), benzaldehyde (1.05 equivalents), and anhydrous sodium acetate (1.2 equivalents).[5]

-

To this mixture, add acetic anhydride (3.0 equivalents).

-

Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add cold 95% ethanol to the reaction mixture with stirring. This will precipitate the product and quench any excess acetic anhydride.[7]

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol, followed by cold water, to remove any unreacted starting materials and byproducts.

-

The crude product can be purified by recrystallization from ethanol or acetic acid to yield the pure 4-benzylidene-2-phenyl-2-oxazolin-5-one as a yellow crystalline solid.[5][7]

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [7] |

| Melting Point | 165-167 °C | [5] |

| Appearance | Yellow crystalline solid | [7] |

Part 2: Synthesis of Imidazolin-5-ones

The reaction of 4-benzylidene-2-phenyl-2-oxazolin-5-one with primary amines provides a direct route to highly substituted imidazolin-5-ones. These compounds are of interest due to their diverse biological activities.[2]

Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon (C-5) of the oxazolinone ring. This leads to the opening of the lactone ring to form an N-acylamino acid amide intermediate. Subsequent intramolecular cyclization with the elimination of a molecule of water results in the formation of the imidazolin-5-one ring. The use of an acid catalyst, such as glacial acetic acid, facilitates both the initial nucleophilic attack and the final dehydration step.

Caption: Synthesis of Imidazolin-5-ones from Oxazolone.

Detailed Experimental Protocol

Materials:

-

4-Benzylidene-2-phenyl-2-oxazolin-5-one

-

A primary amine (e.g., 3-amino-2-phenyl-4(3H)-quinazolinone)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-benzylidene-2-phenyl-2-oxazolin-5-one (1.0 equivalent) in glacial acetic acid.[2]

-

Add the primary amine (1.0 equivalent) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using TLC.[2]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the pure imidazolin-5-one derivative.[2]

| Parameter | Typical Value | Reference |

| Reaction Time | 3-4 hours | [2] |

| Solvent | Glacial Acetic Acid | [2] |

| Work-up | Precipitation in ice water | [2] |

| Purification | Recrystallization from ethanol | [2] |

Part 3: Synthesis of 1,2,4-Triazin-6-ones

The reaction of 4-benzylidene-2-phenyl-2-oxazolin-5-one with hydrazine derivatives, such as phenylhydrazine, offers a pathway to 1,2,4-triazin-6-one scaffolds. These heterocycles are known to possess a wide range of pharmacological properties.[4]

Principle and Mechanism

The reaction is initiated by the nucleophilic attack of the hydrazine at the C-5 carbonyl of the oxazolinone, leading to ring opening and the formation of an α-benzamido-cinnamohydrazide intermediate. This intermediate then undergoes an intramolecular cyclization, with the elimination of water, to form the six-membered 1,2,4-triazin-6-one ring. The reaction is typically carried out in acetic acid with sodium acetate, which acts as a basic catalyst to facilitate the cyclization step.[4]

Caption: Formation of 1,2,4-Triazin-6-ones.

Detailed Experimental Protocol

Materials:

-

4-Benzylidene-2-phenyl-2-oxazolin-5-one

-

Phenylhydrazine

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

To a solution of 4-benzylidene-2-phenyl-2-oxazolin-5-one (1.0 equivalent) in glacial acetic acid, add phenylhydrazine (1.0 equivalent) and anhydrous sodium acetate (0.2 g).[4]

-

Reflux the reaction mixture for 3 hours.[4]

-

After cooling, pour the reaction mixture onto crushed ice.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to yield the pure 1,2,4-triazin-6-one derivative.[4]

| Parameter | Typical Value | Reference |

| Reaction Time | 3 hours | [4] |

| Catalyst | Sodium Acetate | [4] |

| Solvent | Glacial Acetic Acid | [4] |

| Purification | Recrystallization from ethanol | [4] |

Part 4: Synthesis of 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from 4-benzylidene-2-phenyl-2-oxazolin-5-one is a two-step process. This class of compounds is well-regarded for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.

Principle and Mechanism

Step 1: Hydrazinolysis of the Oxazolone The oxazolinone is first reacted with hydrazine hydrate, which acts as a nucleophile to open the lactone ring, yielding an α-benzamido-cinnamohydrazide.

Step 2: Oxidative Cyclization The resulting acylhydrazide is then subjected to dehydrative cyclization. A common method involves reacting the acylhydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This promotes the condensation and subsequent cyclization to form the stable 1,3,4-oxadiazole ring.[8][9]

Caption: Two-step Synthesis of 1,3,4-Oxadiazoles.

Detailed Experimental Protocol

Step 1: Synthesis of α-Benzamido-cinnamohydrazide

Materials:

-

4-Benzylidene-2-phenyl-2-oxazolin-5-one

-

Hydrazine hydrate (99-100%)

-

Ethanol

-

Round-bottom flask, reflux condenser, stirring apparatus

Procedure:

-

Dissolve 4-benzylidene-2-phenyl-2-oxazolin-5-one (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution with stirring.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and concentrate it under reduced pressure. The resulting solid is the crude acylhydrazide, which can be used in the next step without further purification.

Step 2: Synthesis of the 1,3,4-Oxadiazole

Materials:

-

α-Benzamido-cinnamohydrazide (from Step 1)

-

An aromatic carboxylic acid (e.g., benzoic acid)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask, reflux condenser, ice bath, stirring apparatus

Procedure:

-

In a round-bottom flask, mix the crude acylhydrazide (1.0 equivalent) with the aromatic carboxylic acid (1.0 equivalent).[9]

-

Carefully add phosphorus oxychloride (5-10 mL) to the mixture in a fume hood.

-

Heat the reaction mixture at reflux for 1 hour on a water bath.[9]

-

After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product that precipitates is collected by filtration, washed with a dilute sodium bicarbonate solution, and then with water.

-

The crude product is purified by recrystallization from ethanol.

| Parameter | Typical Value | Reference |

| Dehydrating Agent | POCl₃ | [9] |

| Reaction Time | 1 hour (cyclization) | [9] |

| Work-up | Quenching on ice | [9] |

| Purification | Recrystallization from ethanol |

Part 5: Synthesis of Pyrazolines

While the direct conversion is less common, 4-benzylidene-2-phenyl-2-oxazolin-5-one can be considered a chalcone analogue. The α,β-unsaturated carbonyl system is susceptible to reaction with hydrazine to form pyrazolines, another important class of nitrogen-containing heterocycles.

Principle and Mechanism

The synthesis of pyrazolines from α,β-unsaturated ketones (chalcones) and hydrazine hydrate is a well-established reaction.[10] The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the 2-pyrazoline ring. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps in the mechanism.[11]

Detailed Experimental Protocol

Materials:

-

4-Benzylidene-2-phenyl-2-oxazolin-5-one (as the chalcone analogue)

-

Hydrazine hydrate (99-100%)

-

Glacial acetic acid or ethanol

-

Round-bottom flask, reflux condenser, heating mantle, stirring apparatus

Procedure:

-

Dissolve 4-benzylidene-2-phenyl-2-oxazolin-5-one (1.0 equivalent) in a suitable solvent like glacial acetic acid or ethanol in a round-bottom flask.[11]

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours.[11]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

| Parameter | Typical Value | Reference |

| Solvent | Glacial Acetic Acid / Ethanol | [11] |

| Reaction Time | 6-8 hours | [11] |

| Work-up | Precipitation in water | [10] |

| Purification | Recrystallization from ethanol | [1] |

Conclusion and Future Outlook

The application of this compound and its derivatives as precursors for heterocyclic synthesis is a testament to the power of well-designed synthetic intermediates. The protocols outlined in this guide provide a robust foundation for the synthesis of a variety of medicinally relevant heterocyclic scaffolds, including imidazoles, triazines, oxadiazoles, and pyrazoles. The straightforward nature of these transformations, coupled with the ready availability of the oxazolinone precursor, makes this a highly attractive platform for both academic research and industrial drug discovery. Future work in this area will likely focus on the development of more stereoselective and environmentally benign synthetic methods, as well as the exploration of the full biological potential of the novel heterocyclic compounds derived from this versatile precursor.

References

- 1. irjmets.com [irjmets.com]

- 2. jocpr.com [jocpr.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: L-Proline Catalyzed Synthesis of 4-Benzylidene-2-phenyl oxazol-5(4H)-one

Abstract